molecular formula C11H7ClFNO B6367354 5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one CAS No. 1111109-29-5

5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B6367354
CAS No.: 1111109-29-5
M. Wt: 223.63 g/mol
InChI Key: DDJCUKUVKBQBCG-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a pyridine ring substituted with a chloro and fluoro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, where 3-chloro-4-fluorophenylboronic acid is reacted with a pyridine halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-4-fluorophenyl)pyridin-2-amine: Similar structure but with an amine group instead of a ketone.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which significantly alters its chemical properties.

    2-Chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with different substitution patterns.

Uniqueness

5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-5-7(1-3-10(9)13)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJCUKUVKBQBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682893
Record name 5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-29-5
Record name 5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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